molecular formula C18H14N2O6S B3541248 (5E)-5-{[5-(2-methoxy-4-nitrophenyl)furan-2-yl]methylidene}-3-(prop-2-en-1-yl)-1,3-thiazolidine-2,4-dione

(5E)-5-{[5-(2-methoxy-4-nitrophenyl)furan-2-yl]methylidene}-3-(prop-2-en-1-yl)-1,3-thiazolidine-2,4-dione

Cat. No.: B3541248
M. Wt: 386.4 g/mol
InChI Key: WWPHCUUJOAAKOR-MHWRWJLKSA-N
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Description

The compound (5E)-5-{[5-(2-methoxy-4-nitrophenyl)furan-2-yl]methylidene}-3-(prop-2-en-1-yl)-1,3-thiazolidine-2,4-dione is a complex organic molecule that features a combination of furan, thiazolidine, and nitrophenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5E)-5-{[5-(2-methoxy-4-nitrophenyl)furan-2-yl]methylidene}-3-(prop-2-en-1-yl)-1,3-thiazolidine-2,4-dione typically involves multi-step organic reactions. One common method includes the Knoevenagel condensation reaction, where an aldehyde or ketone reacts with a compound containing an active methylene group in the presence of a base. The reaction conditions often require a solvent such as ethanol or methanol and a catalyst like piperidine or pyridine .

Industrial Production Methods

Industrial production of this compound may utilize self-propagating high-temperature synthesis (SHS), which is a method for producing both inorganic and organic compounds by exothermic combustion reactions in solids . This method is energy-efficient and environmentally friendly, making it suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

(5E)-5-{[5-(2-methoxy-4-nitrophenyl)furan-2-yl]methylidene}-3-(prop-2-en-1-yl)-1,3-thiazolidine-2,4-dione: undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the nitrophenyl group, using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, and solvents like dichloromethane, ethanol, and acetonitrile. Reaction conditions vary but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

(5E)-5-{[5-(2-methoxy-4-nitrophenyl)furan-2-yl]methylidene}-3-(prop-2-en-1-yl)-1,3-thiazolidine-2,4-dione: has several scientific research applications:

Mechanism of Action

The mechanism of action of (5E)-5-{[5-(2-methoxy-4-nitrophenyl)furan-2-yl]methylidene}-3-(prop-2-en-1-yl)-1,3-thiazolidine-2,4-dione involves its interaction with specific molecular targets and pathways. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways depend on the specific application and target, but it often involves inhibition of key enzymes or interference with signal transduction pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of This compound lies in its combination of functional groups, which confer specific chemical reactivity and potential biological activity. This makes it a valuable compound for research and industrial applications.

Properties

IUPAC Name

(5E)-5-[[5-(2-methoxy-4-nitrophenyl)furan-2-yl]methylidene]-3-prop-2-enyl-1,3-thiazolidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14N2O6S/c1-3-8-19-17(21)16(27-18(19)22)10-12-5-7-14(26-12)13-6-4-11(20(23)24)9-15(13)25-2/h3-7,9-10H,1,8H2,2H3/b16-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWPHCUUJOAAKOR-MHWRWJLKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)[N+](=O)[O-])C2=CC=C(O2)C=C3C(=O)N(C(=O)S3)CC=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=CC(=C1)[N+](=O)[O-])C2=CC=C(O2)/C=C/3\C(=O)N(C(=O)S3)CC=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14N2O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(5E)-5-{[5-(2-methoxy-4-nitrophenyl)furan-2-yl]methylidene}-3-(prop-2-en-1-yl)-1,3-thiazolidine-2,4-dione
Reactant of Route 2
Reactant of Route 2
(5E)-5-{[5-(2-methoxy-4-nitrophenyl)furan-2-yl]methylidene}-3-(prop-2-en-1-yl)-1,3-thiazolidine-2,4-dione
Reactant of Route 3
Reactant of Route 3
(5E)-5-{[5-(2-methoxy-4-nitrophenyl)furan-2-yl]methylidene}-3-(prop-2-en-1-yl)-1,3-thiazolidine-2,4-dione
Reactant of Route 4
Reactant of Route 4
(5E)-5-{[5-(2-methoxy-4-nitrophenyl)furan-2-yl]methylidene}-3-(prop-2-en-1-yl)-1,3-thiazolidine-2,4-dione
Reactant of Route 5
Reactant of Route 5
(5E)-5-{[5-(2-methoxy-4-nitrophenyl)furan-2-yl]methylidene}-3-(prop-2-en-1-yl)-1,3-thiazolidine-2,4-dione
Reactant of Route 6
Reactant of Route 6
(5E)-5-{[5-(2-methoxy-4-nitrophenyl)furan-2-yl]methylidene}-3-(prop-2-en-1-yl)-1,3-thiazolidine-2,4-dione

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